molecular formula C20H21N5O B5627978 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No. B5627978
M. Wt: 347.4 g/mol
InChI Key: HLQPLXZZVFTUEB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule characterized by the presence of a phenylpiperidinyl group linked through a carbonyl function to a pyridine ring substituted with a triazolyl group. It is part of a broader class of chemicals known for exhibiting significant biological and chemical properties due to their complex structural motifs, which include pyridine and triazole rings.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that often start with basic building blocks like 2-cyanopyridine, which can be further modified using various reagents (e.g., N-phenylthiosemicarbazide) to introduce the desired functional groups, such as the triazole ring. A typical example involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford derivatives like 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further reacted with chloroacetic acid followed by esterification to yield more complex derivatives (Castiñeiras, García-Santos, & Saa, 2018).

Molecular Structure Analysis

The molecular and supramolecular structures of these compounds and their complexes can be assessed using X-ray diffractometry, revealing details about their crystalline structures, intermolecular contacts, and packing arrangements. For instance, analyses have shown the presence of specific C-H…X contacts and supramolecular synthons that are indicative of the compounds' potential for forming stable crystalline structures (Tawfiq et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be studied through its participation in various chemical reactions, such as intramolecular oxidative N-N bond formation, which is a key step in synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines. Such reactions often employ reagents like phenyliodine bis(trifluoroacetate) for direct oxidative N-N bond formation, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points and crystallization behavior, can be inferred from the molecular structure, with specific intermolecular contacts and packing arrangements playing a significant role. For example, the presence of certain supramolecular synthons and packing motifs has been linked to the crystallization behavior and stability of these compounds (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming complexes with metals, can be explored through various spectroscopic and analytical techniques. Studies on related compounds have demonstrated their ability to form complexes with metals, which is indicative of their potential application in areas such as catalysis and material science (Dunru Zhu et al., 2000).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazole derivatives have been studied for their anticancer activities .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry, based on its structure and properties .

properties

IUPAC Name

(3-methyl-3-phenylpiperidin-1-yl)-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-20(17-6-3-2-4-7-17)9-5-11-24(13-20)19(26)16-8-10-21-18(12-16)25-14-22-23-15-25/h2-4,6-8,10,12,14-15H,5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQPLXZZVFTUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC(=NC=C2)N3C=NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine

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